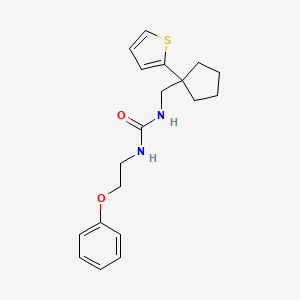
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Neuropeptide Y5 Receptor Antagonists
Research into trisubstituted phenyl urea derivatives, including compounds similar in structure to 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea, has identified their potential as neuropeptide Y5 receptor antagonists. These compounds, optimized for in vitro potency, have shown promise in targeting the NPY5 receptor, which plays a role in regulating appetite and energy homeostasis. The optimized compounds have exhibited potent activity, with IC50 values less than 0.1 nM, suggesting potential applications in the treatment of obesity and related metabolic disorders (C. Fotsch et al., 2001).
Acetylcholinesterase Inhibitors
Another area of application involves the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length and conformational flexibility for enhanced antiacetylcholinesterase activity. These compounds are aimed at developing new treatments for neurodegenerative diseases like Alzheimer's, where inhibition of acetylcholinesterase can improve neurological function and slow disease progression. The research found that these flexible spacers are compatible with high inhibitory activities, indicating the potential for developing more effective acetylcholinesterase inhibitors (J. Vidaluc et al., 1995).
Material Science and Polymer Chemistry
Urea derivatives have also found applications in material science and polymer chemistry, particularly in the cocondensation of urea with methylolphenols under acidic conditions. This process can lead to the synthesis of polymers with specific structural features, offering potential applications in the development of new materials with tailored properties for various industrial applications. The study by B. Tomita and C. Hse (1992) on the reactions of urea with methylolphenols highlights the versatility of urea derivatives in synthesizing alternative polymers and copolymers, opening new avenues in material science (B. Tomita & C. Hse, 1992).
Anticancer Research
In the field of anticancer research, 1-Aryl-3-(2-chloroethyl) ureas and their derivatives have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells in vitro. Compounds such as methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate have shown comparable or even superior cytotoxicity to known anticancer agents like chlorambucil, demonstrating the potential of urea derivatives as novel anticancer agents (R. Gaudreault et al., 1988).
Propiedades
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-18(20-12-13-23-16-7-2-1-3-8-16)21-15-19(10-4-5-11-19)17-9-6-14-24-17/h1-3,6-9,14H,4-5,10-13,15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOSJFRXHEMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)
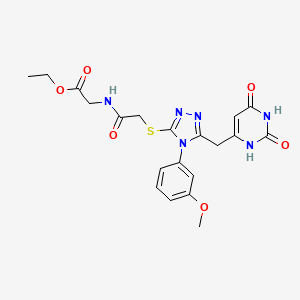
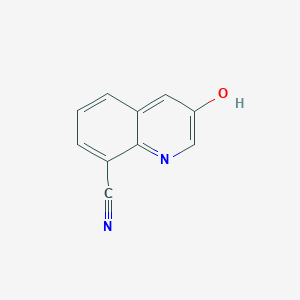
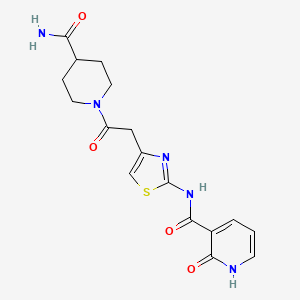
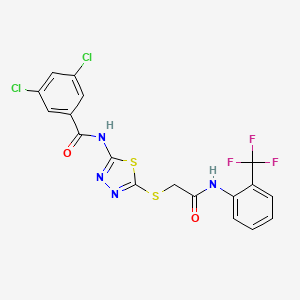
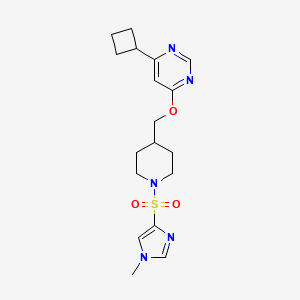
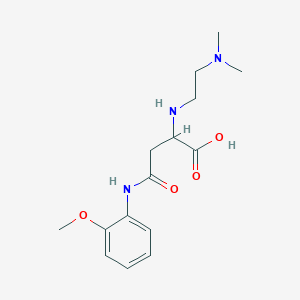
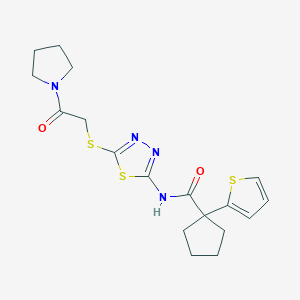
![N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide](/img/structure/B2842374.png)
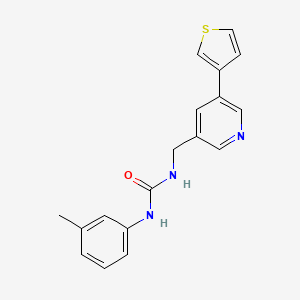
![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2842377.png)
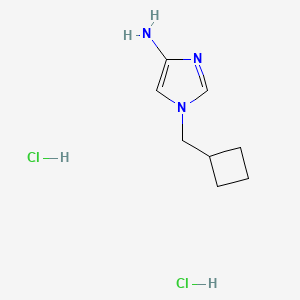
![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2842380.png)